An In-depth Technical Guide to N-(2-Chloro-4-pyridinyl)benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(2-Chloro-4-pyridinyl)benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Chloro-4-pyridinyl)benzamide, a molecule of interest within medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental chemical structure, proposed synthetic pathways based on established organic chemistry principles, and predicted physicochemical and spectroscopic properties derived from analogous compounds. The potential utility of N-(2-Chloro-4-pyridinyl)benzamide as a scaffold in the development of novel therapeutic agents is also discussed, drawing insights from the biological activities of structurally related benzamide derivatives. This document serves as a foundational resource to inform and guide future research endeavors involving this compound.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a prevalent motif in a wide array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it a valuable component for designing molecules that can effectively bind to biological targets. Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The subject of this guide, N-(2-Chloro-4-pyridinyl)benzamide, combines the well-established benzamide core with a 2-chloropyridine moiety, a substitution pattern that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby offering a unique scaffold for drug design.
Chemical Structure and Physicochemical Properties
N-(2-Chloro-4-pyridinyl)benzamide is an organic compound with the chemical formula C₁₂H₉ClN₂O. Its structure consists of a benzamide group where the amide nitrogen is attached to the 4-position of a 2-chloropyridine ring.
Table 1: Physicochemical Properties of N-(2-Chloro-4-pyridinyl)benzamide
| Property | Value | Source |
| CAS Number | 591754-12-0 | |
| Molecular Formula | C₁₂H₉ClN₂O | |
| Molecular Weight | 232.67 g/mol | |
| Appearance | Predicted to be an off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | Inferred from similar compounds |
| Storage | Inert atmosphere, 2-8°C |
Structural Visualization
The 3D and 2D structures of N-(2-Chloro-4-pyridinyl)benzamide are crucial for understanding its potential interactions with biological macromolecules.
Caption: 2D Chemical Structure of N-(2-Chloro-4-pyridinyl)benzamide.
Synthesis of N-(2-Chloro-4-pyridinyl)benzamide
Proposed Synthetic Pathway: Acylation of 2-chloro-4-aminopyridine
This reaction follows a nucleophilic acyl substitution mechanism. The primary amine of 2-chloro-4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthetic workflow for N-(2-Chloro-4-pyridinyl)benzamide.
Detailed Experimental Protocol (Proposed)
Materials:
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2-chloro-4-aminopyridine
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Benzoyl chloride
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine or pyridine
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminopyridine (1.0 equivalent) in anhydrous DCM.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Although experimental spectra for N-(2-Chloro-4-pyridinyl)benzamide are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for N-(2-Chloro-4-pyridinyl)benzamide
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons (Benzoyl Ring): Multiplets in the range of δ 7.4-8.0 ppm. - Aromatic Protons (Pyridine Ring): Signals corresponding to the three pyridine protons, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet. - Amide Proton (N-H): A broad singlet, typically downfield (δ > 8.5 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm). |
| IR Spectroscopy | - N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1520-1550 cm⁻¹. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 232, with an M+2 isotope peak at m/z 234 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine. - Key Fragmentation Peaks: A peak at m/z 105 corresponding to the benzoyl cation ([C₆H₅CO]⁺). |
Potential Applications in Drug Discovery and Chemical Biology
While there is a lack of specific biological data for N-(2-Chloro-4-pyridinyl)benzamide, the broader class of benzamide derivatives has shown significant potential in various therapeutic areas. The introduction of a 2-chloro-4-pyridinyl moiety could modulate the biological activity profile compared to other substituted benzamides.
Potential Areas of Investigation:
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Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs) or other key enzymes in cancer signaling pathways.[2] The specific substitution pattern of N-(2-Chloro-4-pyridinyl)benzamide may confer novel inhibitory activities.
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Antimicrobial and Antifungal Activity: The benzamide scaffold is present in a number of antimicrobial and antifungal agents.[1] The electronic and steric properties imparted by the chloro-pyridinyl group could lead to new antimicrobial compounds.
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Enzyme Inhibition: The amide linkage and aromatic rings of N-(2-Chloro-4-pyridinyl)benzamide provide key features for binding to the active sites of various enzymes. It could be screened against a wide range of enzymatic targets to identify potential inhibitory activity.
Conclusion and Future Directions
N-(2-Chloro-4-pyridinyl)benzamide represents an intriguing, yet underexplored, chemical entity. This technical guide has outlined its fundamental chemical properties, a plausible and detailed synthetic protocol, and predicted its key spectroscopic features. The true potential of this compound in drug discovery and other areas of chemical biology remains to be unlocked through dedicated experimental investigation.
Future research should focus on:
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Validated Synthesis and Characterization: Performing the proposed synthesis and obtaining comprehensive experimental data (NMR, IR, MS, and melting point) to confirm the structure and purity of N-(2-Chloro-4-pyridinyl)benzamide.
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Biological Screening: Conducting broad-based biological screening against various cell lines (cancerous and microbial) and enzymatic targets to identify any potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Utilizing N-(2-Chloro-4-pyridinyl)benzamide as a lead compound for the synthesis of a library of analogs to explore structure-activity relationships and optimize for potency and selectivity.
This guide provides a solid foundation for researchers to embark on the exploration of N-(2-Chloro-4-pyridinyl)benzamide and its potential contributions to the field of medicinal chemistry.
References
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biosciences, Biotechnology Research Asia. 2024.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. 2018.
- An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem. 2025.
- An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. Benchchem. 2025.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
